molecular formula C10H8N2O B2882107 2-Isocyanato-2-phenylpropanenitrile CAS No. 52161-42-9

2-Isocyanato-2-phenylpropanenitrile

Cat. No.: B2882107
CAS No.: 52161-42-9
M. Wt: 172.187
InChI Key: KVJBLQINBRYCDF-UHFFFAOYSA-N
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Description

2-Isocyanato-2-phenylpropanenitrile is an organic compound characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-2-phenylpropanenitrile typically involves the reaction of primary amines with phosgene or its derivatives, such as diphosgene or triphosgene . The reaction is carried out under controlled conditions to ensure the complete transformation of the amine groups into isocyanate groups. The process can be summarized as follows:

    Starting Material: Primary amine (e.g., aniline derivative)

    Reagent: Phosgene, diphosgene, or triphosgene

    Conditions: Solvent (e.g., dichloromethane), temperature control, and the presence of a tertiary amine as an acid scavenger

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-2-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Alcohols, amines, thiols; solvents like dichloromethane or toluene; room temperature to moderate heating.

    Hydrolysis: Water; ambient conditions or mild heating.

    Polymerization: Monomers with isocyanate functionality; initiators or catalysts as needed.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thioureas: Formed from the reaction with thiols.

    Carbamic Acid Derivatives: Formed from hydrolysis.

Scientific Research Applications

2-Isocyanato-2-phenylpropanenitrile has several applications in scientific research:

Mechanism of Action

The reactivity of 2-Isocyanato-2-phenylpropanenitrile is primarily due to the isocyanate group, which readily undergoes nucleophilic addition reactions. The mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, leading to the formation of a new bond and the release of a leaving group . This reactivity is exploited in various applications, including polymerization and the synthesis of urethanes and ureas.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanato-2-phenylpropanenitrile is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of complex molecules and materials with tailored properties.

Properties

IUPAC Name

2-isocyanato-2-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJBLQINBRYCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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